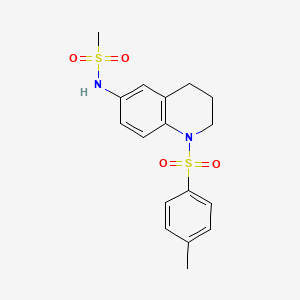

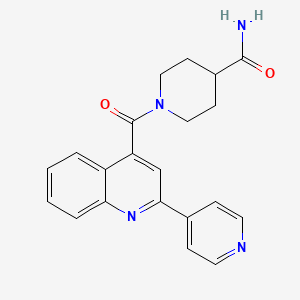

![molecular formula C13H12N2OS B2692789 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 952958-64-4](/img/structure/B2692789.png)

6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole” is a complex organic compound that belongs to the class of imidazole and thiazole derivatives . These classes of compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves catalyst-free procedures under microwave irradiation . The transformation provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild transition-metal-free conditions . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring fused with a thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to exhibit various biological activities, which could be attributed to their chemical reactivity . For instance, they have been found to exhibit cytotoxic activity on different types of cancer cells .科学的研究の応用

Anti-inflammatory Applications

One study reported the synthesis of 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, related to levamisole, from the corresponding methoxy derivatives. These compounds were tested on in vitro neutrophil activation, demonstrating significant inhibitory effects on locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists, in some cases more potent than the parent compound (Andreani et al., 2000).

Anticancer and Cytotoxic Activity

Research into novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, designed and synthesized based on the optimization of a virtual screening hit compound, demonstrated cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. One compound showed potential as an inhibitor against MDA-MB-231 with a low IC50 value, indicating potent cytotoxic activity and selectivity (Ding et al., 2012).

Antimicrobial and Antituberculosis Activity

Several studies have synthesized and evaluated the antimicrobial and antituberculosis activities of imidazo[2,1-b]thiazole derivatives. Compounds have been found to exhibit promising antimicrobial activities against various bacterial and fungal strains. Additionally, certain derivatives showed potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentration (MIC) values indicating strong inhibitory effects (Güzeldemirci & Küçükbasmacı, 2010).

Green Synthesis and Biological Evaluation

The 'green' synthesis of novel derivatives targeting sterol 14α-demethylase (CYP51) for anti-TB activity has been explored, utilizing nano-MgO and ionic liquid media. This approach not only emphasizes the efficiency and eco-friendliness of the synthesis process but also highlights the potent inhibitory activity of the synthesized compounds against M. tuberculosis, with MIC values comparable to standard drugs (Anusha et al., 2015).

将来の方向性

The future directions in the research of “6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

特性

IUPAC Name |

6-(2-methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-3-4-12(16-2)10(7-9)11-8-15-5-6-17-13(15)14-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSTXZQDNJWBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

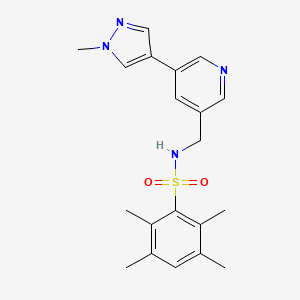

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)

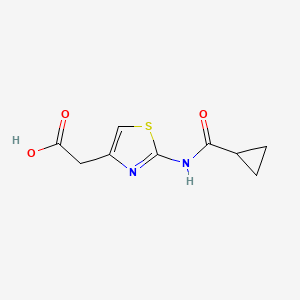

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)

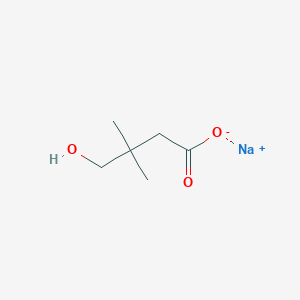

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)

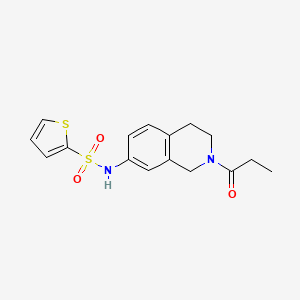

![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)